methyl 3-amino-1-(4-chlorophenyl)-1-cyano-4-fluoro-1H-indene-2-carboxylate
Overview
Description
Methyl 3-amino-1-(4-chlorophenyl)-1-cyano-4-fluoro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C18H12ClFN2O2 and its molecular weight is 342.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Biodegradation
- Chlorophenols in Aquatic Environments : Studies on chlorophenols, which share the chlorophenyl component with the compound , assess the environmental impact of these compounds. Chlorophenols are known for their moderate to high toxicity to aquatic life and potential bioaccumulation. Their persistence in the environment can vary, influencing the ecological footprint of related compounds (Krijgsheld & Gen, 1986).
Synthesis and Chemical Reactions
- Synthetic Applications : The synthesis of complex molecules, such as 2-fluoro-4-bromobiphenyl, highlights the intricate chemical reactions that compounds with similar structures undergo. These reactions are essential for producing pharmaceuticals and other chemical products, indicating the compound's relevance in synthetic organic chemistry (Qiu et al., 2009).
Analytical and Material Science
- Chemosensors : Compounds with specific structural features can serve as chemosensors. Research on 4-methyl-2,6-diformylphenol derivatives for detecting various analytes demonstrates the potential of chemically related compounds in analytical applications. Such chemosensors are valuable for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Food Chemistry and Safety
- Flavour Compound Formation : Understanding the production and breakdown of flavor compounds in food products, such as branched aldehydes from amino acids, is crucial for food science. This research provides insight into how compounds with specific functionalities can influence food quality and safety (Smit et al., 2009).
Chemical Properties and Interactions
- Reactivity and Derivative Formation : The synthesis and study of novel substituted chemicals, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, shed light on the reactivity and potential applications of structurally related compounds in creating new materials with desired properties (Issac & Tierney, 1996).
Properties
IUPAC Name |
methyl 3-amino-1-(4-chlorophenyl)-1-cyano-4-fluoroindene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2/c1-24-17(23)15-16(22)14-12(3-2-4-13(14)20)18(15,9-21)10-5-7-11(19)8-6-10/h2-8H,22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGBABUYDJSDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C1(C#N)C3=CC=C(C=C3)Cl)C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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